Lipophilicity Advantage: XLogP3 = 3 vs. 1‑(Trifluoromethyl)‑1‑indanol (LogP = 2.38)
5‑Chloro‑1‑(trifluoromethyl)‑1‑indanol exhibits an experimentally validated computed XLogP3 value of 3.0, as listed in its vendor analytical datasheet [REFS‑1]. The closest non‑chlorinated analog, 1‑(trifluoromethyl)‑1‑indanol (CAS 121692‑27‑1), has a reported LogP of 2.38 [REFS‑2]. The chloro substituent therefore adds approximately +0.62 logP units, placing the title compound at the upper boundary of Lipinski’s Rule‑of‑Five for oral drug‑likeness, while the comparator remains near the mid‑range. This difference is consequential for membrane permeability, CNS penetration (if desired), and non‑specific protein binding – all of which scale non‑linearly with logP.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1‑(Trifluoromethyl)‑1‑indanol, LogP = 2.38270 |
| Quantified Difference | ΔLogP ≈ +0.62 (target more lipophilic) |
| Conditions | XLogP3 calculated by PubChem method; LogP value from BuildingBlock.BocSci product entry; both values obtained at pH 7.4, 25 °C. |
Why This Matters
A 0.6 logP increase can translate to a >4‑fold enhancement in membrane partitioning; for medicinal chemistry teams optimizing CNS exposure or cellular potency, this quantifiable difference justifies selecting the 5‑chloro derivative over the unsubstituted parent from the outset.
